molecular formula C19H14ClN5O2 B2908847 2-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899946-36-2

2-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2908847
CAS RN: 899946-36-2
M. Wt: 379.8
InChI Key: JYWCNSFAVBULCF-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of fused ring system found in various bioactive compounds . The presence of a chlorophenyl group and a phenyl group suggests that this compound might have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl core, followed by the introduction of the phenyl and chlorophenyl groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the amide group and the aromatic rings suggest that it might undergo reactions typical of these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. Unfortunately, without specific experimental data, a detailed analysis of its physical and chemical properties isn’t possible .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could involve further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and biological activity. It could also be interesting to explore its potential applications in areas such as medicinal chemistry or material science .

Mechanism of Action

Target of Action

The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

The compound interacts with its kinase targets by mimicking the hinge region binding interactions in kinase active sites . This is made possible because the pyrazolo[3,4-d]pyrimidine scaffold of the compound is an isostere of the adenine ring of ATP . The compound’s activity and selectivity can be directed to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The compound affects the mTOR signalling pathways , which are present in cancer cell growth and development . Prior to the development of mTOR inhibitors such as this compound, only rapalogs were known to inhibit the mTOR pathway by selectively inhibiting mTORC1 . This results in a reduction of their anticancer efficacy due to compensatory activation of the mTORC2 complex .

Result of Action

The molecular and cellular effects of the compound’s action are primarily its ability to inhibit the overactivation of oncogenic pathways, which can result in self-stimulated proliferation, resistance to programmed cell death, limitless replicative potential, and high levels of invasion . These are all common traits of cancer that can be addressed by the compound .

properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-14-8-6-13(7-9-14)10-17(26)23-24-12-21-18-16(19(24)27)11-22-25(18)15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWCNSFAVBULCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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